Cfm 1571 hydrochloride (3-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxamide hydrochloride) is a synthetic, heme-dependent soluble guanylate cyclase (sGC) stimulator. [, ] sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in various physiological processes, including vasodilation. [, ] Cfm 1571 hydrochloride is primarily utilized in scientific research to investigate the therapeutic potential of sGC stimulation in various diseases, particularly cardiovascular diseases and erectile dysfunction. [, ]
CFM 1571 hydrochloride is a chemical compound recognized for its role as a stimulator of the nitric oxide receptor known as soluble guanylate cyclase. This compound has garnered attention in research related to cardiovascular diseases due to its ability to activate soluble guanylate cyclase, a critical enzyme involved in various physiological processes. By stimulating this enzyme, CFM 1571 hydrochloride enhances the production of cyclic guanosine monophosphate, which plays a significant role in vasodilation and platelet aggregation inhibition .
CFM 1571 hydrochloride is classified as a soluble guanylate cyclase stimulator and is part of a broader category of compounds that modulate nitric oxide signaling pathways. Its chemical structure is associated with pyrazole derivatives, which are known for their diverse biological activities. The compound is available from various chemical suppliers, indicating its relevance in scientific research .
The synthesis of CFM 1571 hydrochloride involves several steps, primarily focusing on the preparation of 1-benzyl-3-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide hydrochloride. The synthetic route typically employs dimethyl sulfoxide as a solvent and requires careful temperature control to ensure stability and purity. Specific reaction conditions are optimized to yield high-quality product suitable for research applications .
CFM 1571 hydrochloride features a complex molecular architecture characterized by a pyrazole ring substituted with various functional groups, including benzyl and dimethylamino moieties. The molecular formula is , with a molecular weight of approximately 372.88 g/mol.
CFM 1571 hydrochloride participates in various chemical reactions, including:
The specific outcomes of these reactions depend on the conditions and reagents used, influencing the compound's reactivity and potential applications .
CFM 1571 hydrochloride primarily acts by stimulating soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within cells. This process involves:
Relevant analyses indicate that CFM 1571 hydrochloride retains its functional properties under standard laboratory conditions, making it suitable for experimental use .
CFM 1571 hydrochloride has significant potential applications in scientific research, particularly in studies related to:
Its unique profile as a selective stimulator positions CFM 1571 hydrochloride as a valuable tool in pharmacological research aimed at addressing cardiovascular health issues .
CFM 1571 hydrochloride (CAS No. 1215548-30-3) is a synthetic small molecule with the systematic IUPAC name 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide Hydrochloride. Its molecular formula is C₂₃H₂₉ClN₄O₃, corresponding to a molecular weight of 444.95 g/mol [1] [7] [8]. The structure features three key moieties:
O=C(C1=CC(OCCCN(C)C)=NN1CC2=CC=CC=C2)NC3=CC=C(OC)C=C3.[H]Cl
[7]. CFM 1571 hydrochloride exhibits specific properties critical for its handling and experimental applications:
Table 1: Physicochemical Properties of CFM 1571 Hydrochloride
Property | Value | Conditions/Notes |
---|---|---|
Appearance | White to off-white solid powder | Hygroscopic; protect from moisture [1] [7] |
Solubility in DMSO | 100 mg/mL (224.74 mM) | High solubility for stock solutions [1] [8] |
Aqueous Solubility | Requires solubilizing agents | See Table 2 for formulations [1] |
Storage Stability | -20°C (desiccated) | Stable for 3 years as powder; 1 month in solution at -20°C [1] [7] |
Elemental Composition | C, 62.08%; H, 6.57%; Cl, 7.97%; N, 12.59%; O, 10.79% | Theoretical analysis [7] |
Solubility Formulations: For in vivo studies, CFM 1571 hydrochloride requires solubilizing agents due to limited aqueous solubility. Common formulations include:
Table 2: Recommended Solubility Formulations
Application | Composition | Final Concentration |
---|---|---|
Intravenous | DMSO:Tween 80:Saline (10:5:85) | Adjust to 2.5 mg/mL [1] |
Oral Gavage | 0.5% CMC-Na suspension | 2.5 mg/mL [1] |
Cell Culture | DMSO stock, diluted in buffer | ≤100 μM [1] [8] |
While detailed synthetic routes are proprietary, available data indicate that CFM 1571 hydrochloride is synthesized via multi-step organic reactions. Key steps likely involve:
SAR Insights:
Compared to other sGC activators (e.g., BAY 41-2272), CFM 1571’s pyrazole core offers improved selectivity for sGC over phosphodiesterases or nitric oxide synthases (<25% inhibition of iNOS/nNOS) [3] [8].
Rigorous quality control of CFM 1571 hydrochloride employs orthogonal analytical methods:
High-Performance Liquid Chromatography (HPLC):
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Hyphenated Techniques:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1